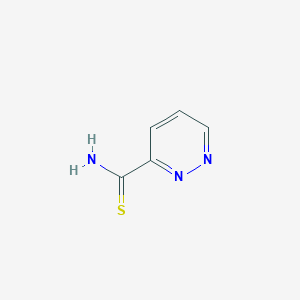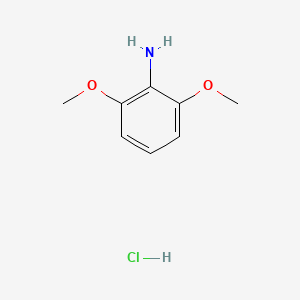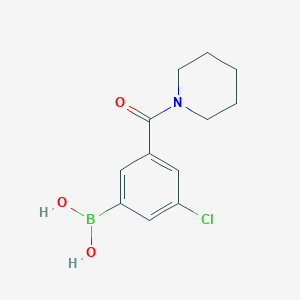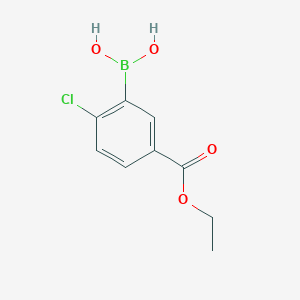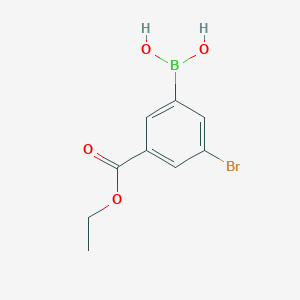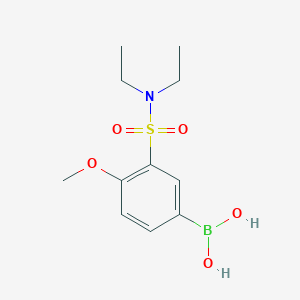
(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid
Vue d'ensemble
Description
“(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids have been widely studied in medicinal chemistry due to their ability to form reversible covalent bonds with Lewis bases . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
The synthesis of boronic acids is relatively simple and well known . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of “(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid” is C11H18BNO4S . The InChI code is 1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-7-6-10(12(14)15)8-9(11)3/h6-8,14-15H,4-5H2,1-3H3 .
Chemical Reactions Analysis
Boronic acids form reversible covalent bonds with Lewis bases . This property has been used to enhance the affinity of branched peptide boronic acids (BPBAs) towards RNA . Boronic acids have also been used in cross-coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of “(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid” is 271.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 229.0580092 g/mol .
Applications De Recherche Scientifique
Synthesis of Borinic Acid Derivatives
This compound is utilized in the synthesis of borinic acid derivatives, which are less studied than their parent boronic acids but display interesting properties and reactivities. They are used in cross-coupling reactions and have shown potential as bioactive compounds .
Catalysis
Due to its enhanced Lewis acidity, this boronic acid derivative can act as a catalyst. It can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions, which are crucial in synthetic organic chemistry .
Medicinal Chemistry
In medicinal chemistry, boronic acid derivatives are explored for their potential as inhibitors or probes due to their ability to form reversible covalent bonds with enzymes or other biological targets .
Polymer Materials
The compound’s propensity to coordinate with alcohols and amino alcohols makes it valuable in the development of polymer materials, where it can be used to modify polymer chains or create new types of polymers with unique properties .
Optoelectronics
In the field of optoelectronics, boronic acid derivatives like this one can be used to synthesize materials that have specific light-emitting or light-absorbing properties, which are essential for creating advanced optoelectronic devices .
Imaging and Biology
Organoboron compounds are significant in biology and imaging. They can be used as markers or contrast agents in various imaging techniques due to their unique chemical properties .
Coordination Chemistry
This derivative’s ability to coordinate with various ligands makes it an important player in coordination chemistry, where it can be used to study or create complex structures with metals or other elements .
Environmental Chemistry
Lastly, boronic acid derivatives can be applied in environmental chemistry for the detection and quantification of various substances, as they can react selectively with certain chemicals present in the environment .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMKPGLOFMAUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657425 | |
| Record name | [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid | |
CAS RN |
871333-03-8 | |
| Record name | [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









